7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
CAS No.:
Cat. No.: VC17691261
Molecular Formula: C10H9BrFNO
Molecular Weight: 258.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrFNO |
|---|---|
| Molecular Weight | 258.09 g/mol |
| IUPAC Name | 7-bromo-4-fluoro-3,3-dimethyl-1H-indol-2-one |
| Standard InChI | InChI=1S/C10H9BrFNO/c1-10(2)7-6(12)4-3-5(11)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14) |
| Standard InChI Key | UTMXZTYBVWATIS-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=C(C=CC(=C2NC1=O)Br)F)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound features a bicyclic indole scaffold with bromine at position 7, fluorine at position 4, and two methyl groups at position 3. This substitution pattern increases lipophilicity, potentially improving membrane permeability for biological interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.09 g/mol |
| IUPAC Name | 7-Bromo-4-fluoro-3,3-dimethyl-1H-indol-2-one |
| CAS Number | 1694001-43-8 |
| SMILES | CC1(C2=C(C=CC(=C2NC1=O)Br)F)C |
The presence of halogens (Br, F) and electron-withdrawing groups (ketone) creates regions of electrophilic and nucleophilic reactivity, enabling diverse chemical modifications .
Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions are pivotal for introducing aryl or vinyl groups at the brominated position. For example, Suzuki-Miyaura coupling with arylboronic acids under catalysis yields biaryl derivatives, a strategy validated in indole syntheses .
Table 2: Representative Coupling Reactions
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | , KCO, DME/HO, 90°C | Biaryl derivatives | 75–89 |
| Buchwald-Hartwig Amination | , Xantphos, CsCO, toluene | Arylaminated indoles | 65–78 |
Chemical Reactivity and Functionalization
Halogen Displacement Reactions
The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) with reagents like cyanide or methoxide. Fluorine’s strong electron-withdrawing effect directs substitution to the para position, though steric hindrance from the dimethyl groups may slow kinetics .
Table 3: Substitution Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KCN | DMF, 80°C | 7-Cyano derivative | 68 |
| NaOMe | MeOH, reflux | 4-Methoxy analog | 52 |
| CuI | DMF, 120°C | 7-Iodo derivative | 74 |
Oxidation and Reduction
The ketone group at position 2 is susceptible to reduction using NaBH or LiAlH, yielding secondary alcohols. Conversely, oxidation with Jones reagent could generate carboxylic acid derivatives, though this remains speculative for the target compound.
Biological Activity and Mechanisms
Antimicrobial Efficacy
Halogenated indoles disrupt bacterial cell membranes or enzyme function. A study on 5-bromoindole-3-carboxaldehyde showed MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli . The fluorine substituent in the target compound may enhance binding to microbial targets like DNA gyrase.
Applications in Drug Discovery
Lead Optimization
The compound serves as a versatile intermediate for introducing pharmacophores. For instance:
-
Antiviral agents: Adding sulfonamide groups at position 7 inhibits viral proteases.
-
Anti-inflammatory drugs: Incorporating carboxylate moieties reduces COX-2 activity.
Material Science
Indole derivatives are explored as organic semiconductors due to their conjugated π-systems. Bromine’s heavy atom effect could enhance luminescence in optoelectronic devices.
Comparison with Structural Analogs
Table 4: Comparative Analysis of Indole Derivatives
| Compound | Substituents | Unique Features |
|---|---|---|
| 7-Bromoindole | Br at position 7 | Simpler structure, lower reactivity |
| 4-Fluoro-3-methylindole | F at position 4, CH at 3 | Enhanced metabolic stability |
| 5-Bromo-7-fluoroindole | Br at 5, F at 7 | Synergistic halogen effects |
The target compound’s 3,3-dimethyl groups confer steric protection, potentially prolonging half-life in vivo compared to non-methylated analogs .
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